7-(2',2'-Diethoxyethyl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2’,2’-Diethoxyethyl)theophylline is a derivative of theophylline, a well-known xanthine compound. Theophylline is primarily used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The modification of theophylline to include a 2’,2’-diethoxyethyl group aims to enhance its pharmacological properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2’,2’-Diethoxyethyl)theophylline typically involves the alkylation of theophylline. The reaction is carried out by reacting theophylline with 2,2-diethoxyethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of 7-(2’,2’-Diethoxyethyl)theophylline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 7-(2’,2’-Diethoxyethyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can produce amino derivatives .
Scientific Research Applications
7-(2’,2’-Diethoxyethyl)theophylline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential as a bronchodilator and its efficacy in treating respiratory diseases.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 7-(2’,2’-Diethoxyethyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels. Additionally, it blocks adenosine receptors, reducing airway responsiveness to histamine, methacholine, adenosine, and allergens .
Comparison with Similar Compounds
Theophylline: The parent compound, used primarily as a bronchodilator.
Caffeine: Another methylxanthine with stimulant properties.
Pentoxifylline: Used to improve blood flow in patients with circulation problems.
Theobromine: Found in cocoa products, with mild stimulant effects.
Uniqueness: 7-(2’,2’-Diethoxyethyl)theophylline is unique due to its modified structure, which may offer enhanced pharmacological properties and stability compared to its parent compound, theophylline. This modification can potentially lead to improved therapeutic outcomes and reduced side effects .
Properties
Molecular Formula |
C13H20N4O4 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
7-(2,2-diethoxyethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O4/c1-5-20-9(21-6-2)7-17-8-14-11-10(17)12(18)16(4)13(19)15(11)3/h8-9H,5-7H2,1-4H3 |
InChI Key |
HSXVBAOJYPSPGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.